D-Mannose-2-13C

Analytical Chemistry Quality Control Metabolomics

Metabolic flux studies using mannose tracers frequently suffer from ambiguous data when the 13C label is lost or scrambled-C1-labeled mannose loses its label as CO₂ in the pentose phosphate pathway, while uniformly labeled 13C₆-mannose produces complex isotopomer patterns that obscure C2 carbon fate. D-Mannose-2-13C resolves this with position-specific 13C enrichment at C2, retained through the phosphomannose isomerase (PMI) reaction for unambiguous tracking into fructose-6-phosphate and downstream pathways. • ≥98% purity, 99 atom% 13C at C2; controlled <0.4% 1-13C isomeric impurity for reliable flux quantitation • Distinct 13C NMR signal at δ 73.2 ppm with ~90× SNR enhancement for real-time metabolic monitoring • Validated for 13C-MFA, glycosylation pathway tracking, and LC-MS/MS analytical method validation

Molecular Formula C6H12O6
Molecular Weight 181.148
CAS No. 70849-16-0
Cat. No. B583893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-2-13C
CAS70849-16-0
Molecular FormulaC6H12O6
Molecular Weight181.148
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i5+1
InChIKeyGZCGUPFRVQAUEE-ZRXDASGMSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-2-13C: Metabolic Tracing & NMR Tracer


D-Mannose-2-13C is a stable isotope-labeled analog of D-mannose, a naturally occurring aldohexose monosaccharide, in which the carbon-13 isotope is specifically incorporated at the C2 position of the hexose ring [1]. The compound is supplied as a solid with a molecular formula of C5[13C]H12O6, a molecular weight of 181.15 g/mol, and a typical isotopic enrichment of 99 atom % 13C [2]. It is primarily utilized as a metabolic tracer to study mannose-specific pathways, including glycosylation, and as a calibrated reference standard for analytical method development and validation [3].

D-Mannose-2-13C: Positional Isomer Specificity


Substituting D-Mannose-2-13C with other singly 13C-labeled mannose isomers (e.g., 1-13C or 4-13C) is not analytically equivalent. The specific position of the 13C label dictates the compound's utility for tracking distinct metabolic fates and resolving pathway bifurcations [1]. For example, the C2 label in D-Mannose-2-13C is retained through the action of phosphomannose isomerase (PMI) when converting mannose-6-phosphate to fructose-6-phosphate, which is critical for differentiating direct mannose utilization from glucose-derived metabolites via 13C NMR or mass spectrometry [2]. In contrast, a 1-13C label is lost as CO2 during the oxidative phase of the pentose phosphate pathway, limiting its application in glycolytic flux studies. Furthermore, impurities in other positional isomers, such as the documented 0.37% contamination of D-[1-13C]mannose in some lots of D-[2-13C]mannose, can introduce quantitation errors if not controlled [3].

D-Mannose-2-13C: Evidence vs. Positional Isomers


Positional Isomer Contamination Profile

High-purity D-Mannose-2-13C exhibits a defined and quantifiable level of cross-contamination with the 1-13C positional isomer. According to a representative Certificate of Analysis, a batch of D-Mannose-2-13C (≥98% purity) contains 0.37% D-[1-13C]mannose as a detectable impurity [1]. This level of positional isomeric impurity is a critical specification for quantitative applications where the presence of the 1-13C label could confound results, particularly in MS-based metabolomics where co-elution occurs and in NMR where the C1 resonance is distinct and well-resolved [1].

Analytical Chemistry Quality Control Metabolomics

C2 Signal Enhancement in 13C NMR

The 13C NMR spectrum of D-Mannose-2-13C provides a distinct and enhanced signal at the C2 position (δ 73.2 ppm) compared to unlabeled mannose (natural abundance 1.1% 13C) [1]. This single-site enrichment results in an approximately 90-fold increase in the C2 signal-to-noise ratio (SNR) per unit time compared to unlabeled mannose, assuming 99 atom % 13C enrichment. While the C2 resonance is present in the natural abundance spectrum of D-mannose, the 99% enrichment of the 2-13C isomer increases the C2 signal intensity from ~1.1% to nearly 100% of the carbon atoms at that site, making it the dominant feature in the spectrum and facilitating precise quantification in 13C-NMR-based isotopomer analysis [2].

NMR Spectroscopy Structural Biology Carbohydrate Chemistry

2-13C Label Retention by PMI

The C2 position of mannose is retained during its isomerization to fructose-6-phosphate by phosphomannose isomerase (PMI), a key gateway enzyme for mannose entry into central carbon metabolism [1]. This is in contrast to the C1 position, which is lost as CO2 in the pentose phosphate pathway. Using D-[2-13C]mannose-6-phosphate in 2D 13C EXSY NMR experiments, the isomerization cross-peaks correlating the 13C2 resonances of the β-anomers of D-[2-13C]mannose-6-phosphate and D-[2-13C]fructose-6-phosphate were uniquely observed, providing direct, site-specific evidence of the PMI-catalyzed interconversion [2]. This retention allows for the specific tracing of mannose-derived carbon into glycolysis and subsequent pathways, a capability that is not equivalently provided by other singly labeled isomers (e.g., 1-13C) where the label is lost from the hexose pool.

Metabolic Flux Analysis Enzymology Carbohydrate Metabolism

Purity and Enrichment Specifications

Procurement of D-Mannose-2-13C is differentiated by specific quantitative specifications provided by manufacturers. A comparative analysis of supplier data reveals key metrics for evaluation. For example, a Santa Cruz Biotechnology lot specifies: Purity (HPLC) of 100.0%, Enrichment of 99 atom-% 13C, with an impurity profile including 0.37% D-[1-13C]mannose and 1% [1-13C]altrose [1]. In contrast, a product from CymitQuimica lists a purity of min. 95% . These specifications directly impact the accuracy of downstream quantitative analyses.

Quality Assurance Procurement Isotope Chemistry

D-Mannose-2-13C: Key Applications


13C Metabolic Flux Analysis

D-Mannose-2-13C is the preferred tracer for 13C-MFA experiments designed to quantify the contribution of mannose to central carbon metabolism, including glycolysis, the pentose phosphate pathway, and glycoconjugate biosynthesis. The retention of the 13C label at the C2 position through the phosphomannose isomerase (PMI) reaction enables precise tracking of mannose-derived carbon units into fructose-6-phosphate and beyond, as demonstrated by 2D 13C EXSY NMR studies [1]. This is not feasible with a 1-13C labeled analog, which would be lost as CO2 in the pentose phosphate pathway, or with uniformly labeled 13C6-mannose, which would produce complex isotopomer patterns that obscure the specific fate of the C2 carbon. Procurement of high-purity (e.g., 100.0% by HPLC) and high-enrichment (99 atom % 13C) D-Mannose-2-13C is critical for minimizing positional isomeric impurities (e.g., 0.37% 1-13C isomer) that could confound flux calculations [2].

NMR-Based Mannose Metabolism Studies

For in vivo or in vitro NMR studies of mannose metabolism, D-Mannose-2-13C provides a distinct and intense 13C NMR signal at δ 73.2 ppm, corresponding to the C2 carbon [3]. This site-specific signal enhancement allows for real-time monitoring of the conversion of mannose-6-phosphate to fructose-6-phosphate by PMI, a key reaction in bacterial and eukaryotic mannose catabolism [1]. The approximately 90-fold increase in SNR at the C2 position, compared to unlabeled mannose, reduces acquisition times and improves quantitation accuracy in time-course experiments. The compound's utility is further validated by its use as a 13C NMR metabolic tracer in renal cell carcinoma (RCC) cell cultures to study the Warburg effect [4].

Reference Standard for Method Validation

D-Mannose-2-13C is employed as a fully characterized reference standard for the development and validation of analytical methods for mannose quantitation in pharmaceutical and biological matrices [5]. Its use in analytical method validation (AMV) and quality control (QC) applications provides traceability to pharmacopeial standards (USP or EP). The specific positional labeling allows for the development of robust LC-MS/MS methods that can distinguish between mannose derived from different sources (e.g., endogenous vs. exogenous) or that can quantify mannose in the presence of interfering isobaric compounds. The precise knowledge of positional isomeric impurity levels (e.g., 0.37% D-[1-13C]mannose) from the CoA is essential for setting method detection limits and ensuring specificity [2].

Glycosylation Pathway Investigation

In glycobiology, D-Mannose-2-13C can be used to probe the incorporation and processing of mannose residues in N-linked and O-linked glycans. The site-specific 13C label at the C2 position is retained through the synthesis of GDP-mannose and its subsequent transfer to glycan structures, enabling researchers to track the metabolic fate of mannose in glycosylation pathways [6]. This approach can differentiate between mannose derived from de novo synthesis versus salvage pathways and can quantify the flux of mannose into specific glycoforms. The use of high-purity, positionally defined labeled mannose is critical for these studies, as contamination with other 13C isomers (e.g., 1-13C) could lead to ambiguous results in MS-based glycan analysis [2].

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